2-(4-acetamidoanilino)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide;hydrobromide
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Overview
Description
2-(4-acetamidoanilino)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide;hydrobromide is a complex organic compound that features a unique structure combining aniline, thiazole, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidoanilino)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the aniline derivative, followed by the introduction of the thiazole rings through cyclization reactions. The final step involves the formation of the carboxamide group and the addition of the hydrobromide salt to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidoanilino)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-(4-acetamidoanilino)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-acetamidoanilino)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide;hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share some structural similarities and have been studied for their anticancer properties.
1,2,4-triazolethiones: Known for their antiviral and anti-infective activities, these compounds also feature a thiazole ring.
Uniqueness
2-(4-acetamidoanilino)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-acetamidoanilino)-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S2.BrH/c1-9-13(14(23)21-15-17-7-8-24-15)25-16(18-9)20-12-5-3-11(4-6-12)19-10(2)22;/h3-8H,1-2H3,(H,18,20)(H,19,22)(H,17,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIORIOYKFTIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)NC(=O)C)C(=O)NC3=NC=CS3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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